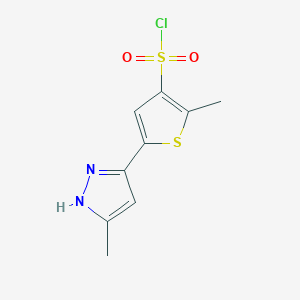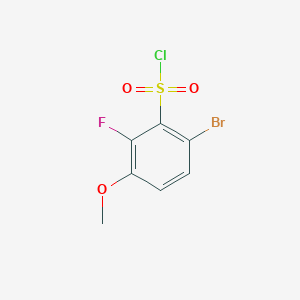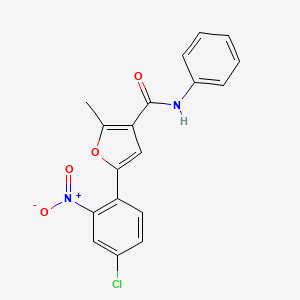![molecular formula C13H17N B2721284 N-Benzyl-3-azabicyclo[0.2.3]heptane CAS No. 77859-19-9](/img/structure/B2721284.png)
N-Benzyl-3-azabicyclo[0.2.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-azabicyclo[023]heptane is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-azabicyclo[0.2.3]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes, which are structurally similar to this compound . Another method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for large-scale production. The reduction of spirocyclic oxetanyl nitriles is one such method that has been studied for its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-azabicyclo[0.2.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atom within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Minisci reaction employs N-hydroxyphthalimide esters and an organic photocatalyst to introduce heterocycles at the bridgehead position .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Minisci reaction can yield heterocycle-functionalized bicyclic structures .
Scientific Research Applications
N-Benzyl-3-azabicyclo[0.2.3]heptane has several applications in scientific research. In medicinal chemistry, it is studied as a potential bioisostere for meta-substituted arenes and pyridines, which can improve the metabolic stability and lipophilicity of drug candidates . Additionally, this compound is used in the synthesis of complex organic molecules for DNA-encoded library technology (DELT) applications . Its unique structure also makes it a valuable target for drug discovery programs, particularly in the development of antiprotozoal and antimalarial agents .
Mechanism of Action
The mechanism of action of N-Benzyl-3-azabicyclo[0.2.3]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s biological activity. For example, in medicinal chemistry, the incorporation of this compound into drug structures can enhance their physicochemical properties and improve their efficacy .
Comparison with Similar Compounds
N-Benzyl-3-azabicyclo[0.2.3]heptane can be compared with other similar compounds, such as 3-azabicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes . These compounds share similar structural features but differ in their specific chemical properties and applications. For instance, 3-azabicyclo[3.1.1]heptanes are used as bioisosteres of benzenes in biologically active compounds, while aza-bicyclo[3.1.1]heptanes are studied for their potential in drug discovery .
Similar Compounds
- 3-Azabicyclo[3.1.1]heptane
- Aza-bicyclo[3.1.1]heptane
- 2-Oxa-1-azabicyclo[3.2.0]heptane
- 3-Benzyl-3-azabicyclo[3.2.0]heptane
Properties
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMINBHVRSOND-BETUJISGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine](/img/structure/B2721201.png)






![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2721213.png)


![(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2721218.png)
![N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide](/img/structure/B2721221.png)
![6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2721222.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2721223.png)
